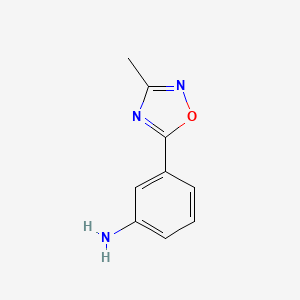
3-(3-Methyl-1,2,4-oxadiazol-5-yl)anilin
Übersicht
Beschreibung
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an aniline group at the 5-position.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Wirkmechanismus
Target of Action
activities . Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
Compounds with a 1,2,4-oxadiazole core have been studied for their interaction with targets such as the trypanosoma cruzi cysteine protease cruzain . The compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activity of similar compounds, it’s likely that this compound may affect pathways related to microbial growth and survival .
Result of Action
Given the anti-infective activity of similar compounds, it’s likely that this compound may inhibit the growth and survival of microbes .
Biochemische Analyse
Biochemical Properties
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), exhibiting selective agonist properties . These interactions suggest that 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline may influence signaling pathways and cellular communication processes. Additionally, its structure allows it to participate in hydrogen bonding and other non-covalent interactions, further contributing to its biochemical activity.
Cellular Effects
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline on various cell types and cellular processes are profound. This compound has demonstrated cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, its interaction with PTP1B and CXCR4 involves binding to these proteins, leading to changes in their activity and downstream signaling pathways . Additionally, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can change over time. Studies have shown that this compound exhibits moderate thermal stability, with onset decomposition temperatures ranging from 166°C to 249°C . Over time, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline may undergo degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its stability and degradation kinetics.
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can alter its chemical structure and activity. These reactions may involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites with different biological properties . Understanding the metabolic pathways of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, as well as its potential side effects. Studying the transport and distribution mechanisms of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline provides insights into its pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but without the aniline group.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: A compound with a carboxylic acid group instead of an aniline group.
1,3,4-Oxadiazole: Another isomeric form with different positioning of nitrogen and oxygen atoms.
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and aniline group makes it a versatile intermediate for synthesizing various bioactive compounds and materials.
Eigenschaften
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQBMEOGPUBDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506540 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-35-1 | |
| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

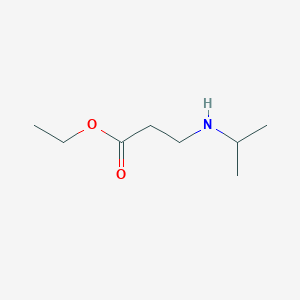

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)
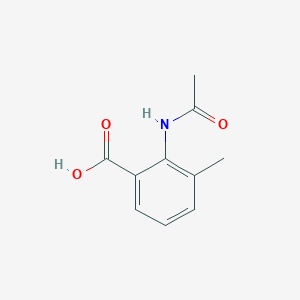



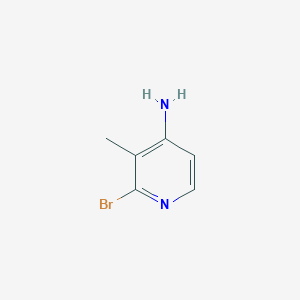

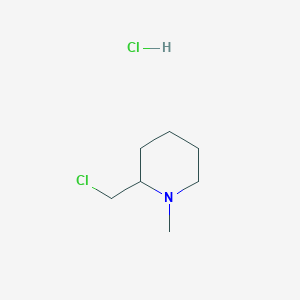
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
